molecular formula C28H23N3O6S B3879931 ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 5677-87-2

ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3879931
CAS No.: 5677-87-2
M. Wt: 529.6 g/mol
InChI Key: KASOZKVYYWTXON-HAHDFKILSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A thiazolo[3,2-a]pyrimidine core fused with a furan-2-ylmethylidene group at position 2.
  • A 4-methyl-2-nitrophenyl substituent attached to the furan ring.
  • A phenyl group at position 5 and a 7-methyl substituent.
  • An ethyl ester at position 6, contributing to its lipophilicity.

The compound’s synthesis likely involves multi-step cyclization and condensation reactions, similar to methods described for related thiazolopyrimidines (e.g., coupling of substituted pyrazole precursors with thiourea derivatives or aldehyde intermediates) . Its crystallographic data, if available, could be refined using SHELX programs, which are standard for small-molecule structure determination .

Properties

IUPAC Name

ethyl (2Z)-7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O6S/c1-4-36-27(33)24-17(3)29-28-30(25(24)18-8-6-5-7-9-18)26(32)23(38-28)15-19-11-13-22(37-19)20-12-10-16(2)14-21(20)31(34)35/h5-15,25H,4H2,1-3H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOZKVYYWTXON-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)C)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyrimidine derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C28H23N3O6S
  • Molecular Weight : 529.56 g/mol
  • IUPAC Name : Ethyl (2Z)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • CAS Number : 5677-87-2

Structural Characteristics

The compound features a thiazolo-pyrimidine core structure, which is known for its biological activity. The presence of nitrophenyl and furan substituents enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

Ethyl (2Z)-7-methyl... has been investigated for its potential as an antitumor agent . Research indicates that compounds with thiazole and pyrimidine rings exhibit cytotoxic effects against various cancer cell lines. The specific structural modifications present in this compound could enhance its selectivity and potency against tumor cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazolo-pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular processes.

Case Study : In a comparative study published in Pharmaceutical Biology, ethyl thiazolo-pyrimidine derivatives were shown to exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the role of the nitrophenyl group in enhancing antimicrobial efficacy .

Agricultural Applications

In agricultural research, compounds like ethyl (2Z)-7-methyl... are being explored as potential pesticides or herbicides . The unique structure may allow for the development of agents that target specific pests while being less harmful to beneficial organisms.

Research Insight : Preliminary studies suggest that thiazole-based compounds can inhibit the growth of certain plant pathogens, indicating potential use as biocontrol agents .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science , particularly in the development of organic semiconductors or photovoltaic materials. Its electronic properties can be tuned by modifying substituents on the thiazole or pyrimidine rings.

Research Insight : Recent advancements in organic electronics have shown that thiazole-containing compounds can improve charge transport properties in organic solar cells .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Medicinal ChemistryPotential antitumor activity; cytotoxic effects on cancer cell lines
Antimicrobial ActivitySignificant antibacterial activity against S. aureus and E. coli
Agricultural UsePotential as biocontrol agents against plant pathogens
Material ScienceImproved charge transport properties in organic semiconductors

Mechanism of Action

The mechanism of action of ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues in the Thiazolo[3,2-a]Pyrimidine Family

The compound shares its core with derivatives reported in and . A comparative analysis is presented below:

Compound Key Substituents Molecular Weight (g/mol) Bioactivity (if reported) Structural Similarity (Tanimoto Index)
Target Compound 4-Methyl-2-nitrophenyl-furan, 7-methyl, 5-phenyl, ethyl ester ~560 (estimated) Not reported
ETHYL (2Z)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-... () 4-Chlorobenzyloxy-benzylidene, 4-dimethylaminophenyl ~600 (estimated) Not reported 0.65–0.72 (Tanimoto, Morgan fingerprints)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolopyrimidine, 4-methoxyphenyl ~500 (estimated) Cytotoxic screening pending 0.55–0.60 (Tanimoto, MACCS keys)

Key Observations :

  • The 4-methyl-2-nitrophenyl-furan group in the target compound is unique compared to the 4-chlorobenzyloxy () or pyrrolo () substituents. These differences alter electronic properties (e.g., nitro groups increase electrophilicity) and steric bulk.
  • The ethyl ester at position 6 is conserved in but absent in , suggesting its role in solubility and bioavailability.
Computational Similarity Metrics
  • Tanimoto Coefficients: Using Morgan fingerprints or MACCS keys, the target compound shows moderate similarity (0.55–0.72) to analogues in and .
  • Murcko Scaffold Analysis : The thiazolo[3,2-a]pyrimidine core qualifies as a Murcko scaffold. Derivatives with this scaffold cluster into a single chemotype class, enabling affinity comparisons despite substituent variations .
Bioactivity and Docking Affinity
  • Mode of Action : Compounds with similar cores (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) often target enzymes like kinases or HDACs. The nitro and methyl groups in the target compound may enhance binding to hydrophobic pockets in such targets .
  • Docking Variability: Minor structural changes (e.g., replacing nitro with methoxy groups) can significantly alter docking scores due to residue-specific interactions . For example, nitro groups may form hydrogen bonds with catalytic lysines, while methyl groups enhance van der Waals interactions.
Analytical Profiling
  • MS/MS Fragmentation : The compound’s parent ion would cluster with analogues in molecular networks (cosine score >0.7) due to shared core fragmentation patterns (e.g., cleavage of the thiazole ring) .

Biological Activity

Ethyl (2Z)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H25N3O7SC_{29}H_{25}N_{3}O_{7}S with a molecular weight of 515.54 g/mol. The compound features multiple functional groups including a thiazole ring, a pyrimidine moiety, and a furan derivative, which are known to contribute to diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC29H25N3O7S
Molecular Weight515.54 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to ethyl (2Z)-7-methyl have exhibited notable antimicrobial activities. For instance, derivatives containing the furan moiety have been reported to possess antibacterial and antifungal properties. A study demonstrated that furan derivatives can inhibit the growth of various bacterial strains and fungi, indicating potential applications in treating infections .

Cytotoxic Activity

The compound has shown promising cytotoxic effects against cancer cell lines. In vitro studies have reported that thiazole and pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases . The specific compound has not been extensively studied for cytotoxicity; however, its structural analogs suggest similar potential.

The biological activity of ethyl (2Z)-7-methyl can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.
  • Interaction with DNA : Certain derivatives have demonstrated the ability to intercalate into DNA strands, disrupting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds significantly inhibited bacterial growth at low concentrations, suggesting that ethyl (2Z)-7-methyl could exhibit similar properties due to its structural features .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on the cytotoxic potential of pyrimidine derivatives against human breast cancer cell lines (MCF-7), researchers found that these compounds effectively induced apoptosis at concentrations as low as 10 µM. This supports the hypothesis that ethyl (2Z)-7-methyl could potentially be developed as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this thiazolo[3,2-a]pyrimidine derivative?

  • Methodology : Synthesis typically involves a multi-step process, including condensation of substituted furan derivatives with thiazolo-pyrimidine precursors. For example, similar compounds were synthesized using Knoevenagel condensation under reflux with ethanol as a solvent, catalyzed by piperidine (70–80°C, 8–12 hours) . Characterization via NMR and single-crystal XRD is critical to confirm regioselectivity and stereochemistry, as seen in analogous studies .

Q. Which spectroscopic techniques are most effective for structural validation?

  • Methodology : A combination of 1H^1H/13C^{13}C-NMR (for substituent identification), FTIR (to confirm carbonyl and nitro groups), and X-ray crystallography (for absolute configuration) is recommended. For example, XRD analysis in related compounds revealed Z-configuration of the benzylidene group and planarity of the thiazolo-pyrimidine core . Mass spectrometry (HRMS) further validates molecular weight .

Q. How can purity and stability be assessed during synthesis?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor purity. Stability studies under varying pH and temperature conditions (e.g., 25–60°C for 48 hours) can identify degradation pathways. For nitro-containing analogs, photostability under UV light should also be tested .

Advanced Research Questions

Q. How do computational methods like DFT explain electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites. For instance, studies on similar nitroaryl-furan hybrids showed that electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilic reactivity . TD-DFT can model UV-Vis absorption spectra to correlate with experimental data .

Q. What strategies resolve contradictions in reported bioactivity or synthetic yields?

  • Methodology : Systematic factorial design (e.g., 2k^k factorial experiments) can isolate critical variables (e.g., solvent polarity, catalyst loading). For example, conflicting yields in nitro-substituted analogs were resolved by optimizing reaction time (8 vs. 12 hours) and solvent (DMF vs. ethanol) . Meta-analysis of published data with QSAR models may also identify outliers .

Q. How can AI-driven platforms enhance reaction optimization?

  • Methodology : Integrate AI tools (e.g., COMSOL Multiphysics or ICReDD’s reaction path search) to simulate reaction kinetics and thermodynamics. These platforms use quantum chemical calculations to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow narrows optimal conditions by linking computational predictions with high-throughput screening .

Q. What mechanistic insights explain substituent effects on catalytic activity?

  • Methodology : Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., 18O^{18}O) can probe reaction mechanisms. In related thiazolo-pyrimidines, nitro groups at the 4-position of phenyl rings increased electrophilicity, accelerating cyclization steps. Contrastingly, methoxy groups slowed reactions due to steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
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ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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